molecular formula C18H18N4OS B2828513 N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286704-72-0

N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2828513
CAS RN: 1286704-72-0
M. Wt: 338.43
InChI Key: YZACUVOFPITTKC-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide, also known as MBPTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Anticancer Activity

  • Anticancer Agents: Thiadiazole derivatives have shown significant potential as anticancer agents. For instance, compounds synthesized by targeting thiadiazole structures exhibited reasonable anticancer activity against various cancer types, including melanoma-type cell lines, highlighting their therapeutic potential in oncology (Duran & Demirayak, 2012). Additionally, a series of N-(6-substituted benzothiazol-2-yl)-2-[(5-(arylamino)-1,3,4-thiadiazol-2-yl)thio]acetamides were synthesized and demonstrated potent anticancer activity on breast and liver cancer cell lines, underscoring the importance of structural modification in enhancing bioactivity (Altıntop et al., 2019).

Antimicrobial Activity

  • Antimicrobial Properties: Novel thiadiazole analogs were evaluated for their antimicrobial and anti-inflammatory activities, revealing that compounds with methoxy substitution displayed significant action against various pathogens. This suggests the potential of these derivatives in developing new antimicrobial agents (Mehta et al., 2019).

Antioxidant Activity

  • Antioxidant Effects: The antioxidant activity of thiadiazole derivatives has been explored through various studies. For example, compounds were synthesized to assess their efficacy as antioxidants, indicating the potential of thiadiazole structures in mitigating oxidative stress-related pathologies (Hossan, 2020).

properties

IUPAC Name

2-(5-anilino-1,3,4-thiadiazol-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-7-9-14(10-8-13)12-19-16(23)11-17-21-22-18(24-17)20-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACUVOFPITTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=NN=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)acetamide

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